Nalidixic acid
Overview
Description
Synthesis Analysis
Nalidixic acid has been used to synthesize new 1,3,4-thia(oxa)diazoles, as well as hydrazides & hydrazones . Infrared, 1H, & 13C studies, as well as elemental analyses, were carried out on these chemicals . A series of eight nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives were prepared .Molecular Structure Analysis
Nalidixic acid has a molecular formula of C12H12N2O3 . Its average mass is 232.235 Da and its monoisotopic mass is 232.084793 Da . The arrangement of nalidixic acid in the interlayer of zinc hydroxide nitrate was in a monolayer form .Chemical Reactions Analysis
Nalidixic acid has been involved in various chemical reactions. For instance, it has been used to produce a series of eight nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives . Another study reported the synthesis of a binuclear square planar complex of nalidixic acid with Ag(I) metal ion .Physical And Chemical Properties Analysis
Nalidixic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 413.1±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The molar refractivity is 60.1±0.3 cm3 .Scientific Research Applications
Chemical Detection and Environmental Impact
A notable application involves the development of a square wave adsorptive stripping voltammetric method for the detection of nalidixic acid and its main metabolite in urine samples, illustrating the compound's analytical chemistry relevance and potential environmental monitoring utility (Cabanillas et al., 2007). Similarly, studies have addressed the adsorption of nalidixic acid onto various materials, indicating the environmental considerations of its residue in water bodies (Radmehr et al., 2021).
Protein Interactions
Research has delved into nalidixic acid's interactions with proteins , such as human serum albumin (HSA) and bovine serum albumin (BSA), providing insights into its pharmacokinetics and potential impacts on drug efficacy (Siddiqui et al., 2020). These interactions have implications for drug design, affecting nalidixic acid’s distribution and metabolism in the human body.
Antibiotic Enhancement
Efforts to enhance the potency of nalidixic acid against bacterial targets have led to the synthesis of peptide-nalidixic acid conjugates, which exhibit improved antibacterial activity. This signifies the ongoing evolution of nalidixic acid into more effective forms through chemical modifications (Ahmed & Kelley, 2017).
Mechanistic Insights
Investigations into the mechanisms of action and resistance have furthered understanding of nalidixic acid’s interaction with bacterial DNA gyrase and its binding sites, offering avenues to circumvent bacterial resistance mechanisms and enhance antibiotic design (Preethi & Ramanathan, 2015).
Safety And Hazards
Future Directions
Resistance to quinolone antibiotics has been a serious problem ever since nalidixic acid was introduced into clinical medicine . Over time, resistance of pathogenic microbes to nalidixic acid led to the design of novel variants to revive its potential application . The results of the work presented signify the potentials of nanotechnological applications for the revival of the quinolone antibiotic, nalidixic acid .
properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLWQUZZRMNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Record name | NALIDIXIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
3374-05-8 (hydrochloride salt, anhydrous) | |
Record name | Nalidixic acid [USAN:USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID3020912 | |
Record name | Nalidixic acid | |
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Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nalidixic acid is a cream-colored powder. (NTP, 1992), Solid | |
Record name | NALIDIXIC ACID | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1., PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES, 2.30e+00 g/L | |
Record name | NALIDIXIC ACID | |
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Record name | Nalidixic acid | |
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Mechanism of Action |
Evidence exists for Nalidixic acid that its active metabolite, hydroxynalidixic acid, binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis., IT APPEARS TO ACT BY INHIBITING DNA SYNTH. | |
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Product Name |
Nalidixic acid | |
Color/Form |
PALE BUFF, CRYSTALLINE POWDER, WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER | |
CAS RN |
389-08-2 | |
Record name | NALIDIXIC ACID | |
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Melting Point |
444 to 446 °F (NTP, 1992), 229-230 °C, 229.5 °C | |
Record name | NALIDIXIC ACID | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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